![molecular formula C22H16ClFN6OS B2845480 N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207058-78-3](/img/no-structure.png)

N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

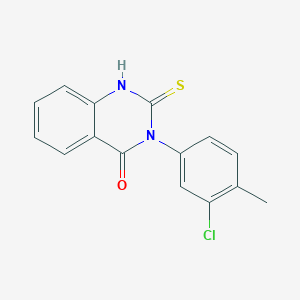

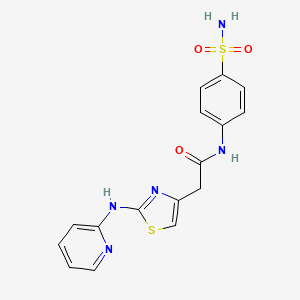

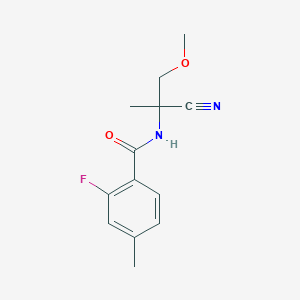

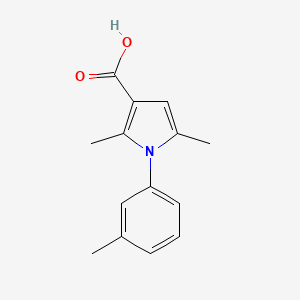

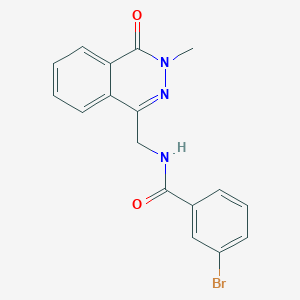

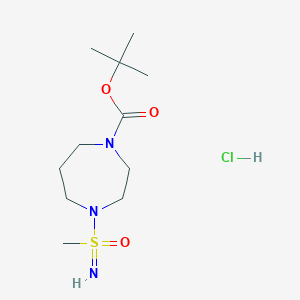

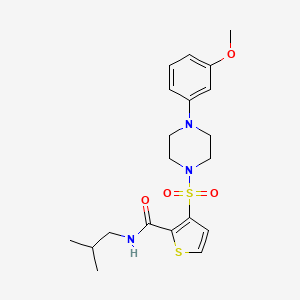

N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16ClFN6OS and its molecular weight is 466.92. The purity is usually 95%.

BenchChem offers high-quality N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Insecticidal Activity

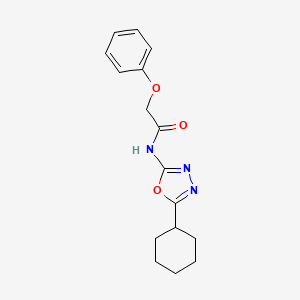

The compound's insecticidal properties have been investigated, with research focusing on the synthesis of heterocycles incorporating a thiadiazole moiety. These compounds, including those similar to N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide, have been evaluated for their effectiveness against the cotton leafworm, Spodoptera littoralis. The study found that representative compounds exhibited significant insecticidal activity, suggesting potential for agricultural applications (Fadda et al., 2017).

Anticancer Activity

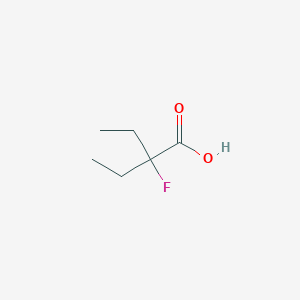

Research into the compound's potential anticancer activity includes the development of novel fluoro-substituted compounds. These compounds have shown promising anticancer activity against lung cancer cell lines at low concentrations compared to standard treatments like 5-fluorodeoxyuridine, indicating potential therapeutic applications in oncology (Hammam et al., 2005).

Antimicrobial Activity

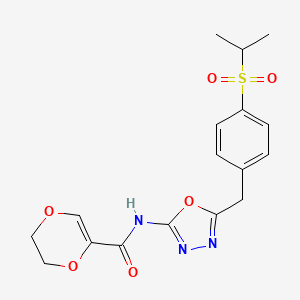

The antimicrobial potential of compounds structurally related to N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has been explored, with studies indicating significant antibacterial and antifungal activities. These findings suggest possible applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Nayak & Poojary, 2020).

Antioxidant Activity

Investigations into the antioxidant properties of compounds similar to N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide have shown promising results. These studies suggest the potential of these compounds to act as potent antioxidants, which could have therapeutic applications in diseases caused by oxidative stress (Sunil et al., 2010).

Coordination Complexes and Bioactivity

Research has also been conducted on coordination complexes constructed from pyrazole-acetamide derivatives, focusing on their self-assembly processes and antioxidant activities. These studies have revealed significant antioxidant activity of the ligands and their complexes, highlighting their potential in medicinal chemistry and drug design (Chkirate et al., 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 2-chlorobenzylamine with 2-bromoacetic acid to form N-(2-chlorobenzyl)-2-bromoacetamide. This intermediate is then reacted with 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2-bromoacetic acid", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "base" ], "Reaction": [ "Step 1: React 2-chlorobenzylamine with 2-bromoacetic acid in the presence of a base to form N-(2-chlorobenzyl)-2-bromoacetamide.", "Step 2: React N-(2-chlorobenzyl)-2-bromoacetamide with 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] } | |

Numéro CAS |

1207058-78-3 |

Nom du produit |

N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |

Formule moléculaire |

C22H16ClFN6OS |

Poids moléculaire |

466.92 |

Nom IUPAC |

N-[(2-chlorophenyl)methyl]-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C22H16ClFN6OS/c23-17-4-2-1-3-15(17)12-25-20(31)13-32-22-27-26-21-19-11-18(14-5-7-16(24)8-6-14)28-30(19)10-9-29(21)22/h1-11H,12-13H2,(H,25,31) |

Clé InChI |

DYRXBWZDMJYKLH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2845397.png)

![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2845410.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2845413.png)

![N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2845414.png)